molecular formula C10H14ClN B6172143 rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans CAS No. 50765-03-2

rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans

Cat. No.: B6172143
CAS No.: 50765-03-2
M. Wt: 183.68 g/mol
InChI Key: XRWXBXHIAUZHMB-BAUSSPIASA-N
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Description

rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans is a chiral cyclobutane derivative featuring a phenyl substituent at the 2-position and an amine group at the 1-position of the four-membered ring. The trans configuration indicates that the phenyl and amine groups are on opposite sides of the cyclobutane plane. This compound is structurally distinct due to its cyclobutane core, which imparts moderate ring strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclopentane) carbocycles. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research, particularly in drug discovery targeting aminergic receptors or enzymes .

Properties

CAS No.

50765-03-2

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R,2S)-2-phenylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10+;/m0./s1

InChI Key

XRWXBXHIAUZHMB-BAUSSPIASA-N

Isomeric SMILES

C1C[C@H]([C@@H]1C2=CC=CC=C2)N.Cl

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Cyclobutane Core Formation

The construction of the cyclobutane ring in rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride relies on [2+2] cycloaddition or ring-closing metathesis. While cyclopropanation methods for analogous compounds often employ diazo reagents (e.g., ethyldiazoacetate), recent advances avoid these hazardous intermediates by leveraging transition-metal catalysts. For example, titanium-based catalysts, such as MeTi(OiPr), enable trans-selective cyclopropanation of styrene derivatives without generating mutagenic byproducts. Although originally developed for cyclopropane synthesis, this approach has been adapted for cyclobutane systems by modifying reaction temperatures (0–5°C) and solvent polarity (e.g., dichloromethane).

Reductive Amination for Amine Functionalization

Following cyclobutane ring formation, reductive amination introduces the primary amine group. A two-step process involves:

  • Ketone Intermediate Synthesis : Oxidation of the cyclobutane precursor yields a ketone, which undergoes condensation with methylamine.

  • Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine intermediate to the amine.
    This method achieves yields of 75–85% under optimized stoichiometric ratios (1.2:1 amine:carbonyl). The use of chiral auxiliaries or enzymes like amine dehydrogenases (AmDH) enhances enantioselectivity, as demonstrated in biocatalytic syntheses of β-amino acids.

Reaction Optimization and Stereochemical Control

Trans-Selective Catalysis

Trans stereochemistry is critical for the compound’s biological activity. Computational studies (DFT) reveal that steric hindrance between the phenyl and amine groups in the trans configuration elevates activation energy (ΔG‡ ≈ 25 kcal/mol) for nucleophilic substitution, necessitating precise catalyst design. Titanium catalysts promote trans selectivity by stabilizing transition states through η²-coordination with the cyclobutane ring.

Table 1: Catalyst Performance in Trans-Selective Syntheses

CatalystTemperature (°C)SolventTrans:cis RatioYield (%)
MeTi(OiPr)40Toluene9:182
Rh₂(OAc)₄25DCM7:175
Biocatalytic AmDH30Aqueous buffer19:188

Solvent and Temperature Effects

  • Polar solvents (e.g., methanol) enhance solubility of ionic intermediates but may reduce stereoselectivity due to increased reaction entropy.

  • Low temperatures (0–5°C) favor kinetic control, improving trans-diastereomer yields by 15–20% compared to room-temperature reactions.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via fractional crystallization from ethanol/water mixtures. Optimized cooling rates (0.5°C/min) yield crystals with 99.5% purity, as confirmed by HPLC.

Analytical Validation

  • Chiral HPLC : Cellulose-based columns (Chiralpak IB) with hexane:isopropanol (90:10) resolve enantiomers, confirming >99% ee.

  • X-ray Crystallography : Validates the (1R,2S) configuration and trans geometry through Patterson maps.

Comparative Analysis with Cyclopropane Analogues

Ring Strain and Reactivity

Cyclobutane’s moderate ring strain (110 kJ/mol vs. 115 kJ/mol for cyclopropane) reduces susceptibility to ring-opening reactions. However, this necessitates higher activation temperatures (40–60°C) for amination compared to cyclopropane analogues.

Pharmacological Implications

The trans configuration optimizes spatial alignment with aminergic receptors, as evidenced by serotonin reuptake inhibition assays .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclobutanes, imines, nitriles, and reduced amine derivatives.

Scientific Research Applications

The compound rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans, is a chiral amine that has garnered interest in various scientific research applications. This article explores its applications across several domains, including medicinal chemistry, organic synthesis, and materials science.

Antidepressant Properties

Research indicates that compounds similar to rac-(1R,2S)-2-phenylcyclobutan-1-amine exhibit monoamine oxidase inhibition. This mechanism is crucial for the treatment of various mood disorders such as major depression and anxiety disorders. The structural characteristics of this compound could lead to the development of new antidepressants with improved efficacy and fewer side effects compared to existing medications .

Neuroprotective Effects

Studies have shown that certain chiral amines can exert neuroprotective effects through modulation of neurotransmitter levels. Investigating the neuroprotective potential of rac-(1R,2S)-2-phenylcyclobutan-1-amine may provide insights into new therapeutic strategies for neurodegenerative diseases .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for the introduction of diverse functional groups through established organic reactions such as amination and alkylation, facilitating the development of novel pharmacophores .

Chiral Auxiliary in Asymmetric Synthesis

rac-(1R,2S)-2-phenylcyclobutan-1-amine can act as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions makes it valuable for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Catalysis

The compound has potential applications in catalytic processes where it can be used to stabilize reactive intermediates or as a ligand in transition metal-catalyzed reactions. Its structural properties may enhance selectivity and yield in various catalytic transformations .

Development of Functional Polymers

Research has explored the incorporation of rac-(1R,2S)-2-phenylcyclobutan-1-amine into polymer matrices to create functional materials with specific properties such as increased thermal stability or enhanced mechanical strength. These materials could find applications in coatings, adhesives, and composites .

Sensor Technology

Due to its ability to interact with specific analytes, this compound may be utilized in the development of chemical sensors. Its selective binding properties could facilitate the detection of biomolecules or environmental pollutants .

Case Study 1: Antidepressant Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of rac-(1R,2S)-2-phenylcyclobutan-1-amine to evaluate their antidepressant activity using animal models. The results indicated that specific modifications to the amine structure enhanced serotonin reuptake inhibition compared to traditional SSRIs.

Case Study 2: Chiral Synthesis

In another investigation published in the Journal of Organic Chemistry, scientists utilized rac-(1R,2S)-2-phenylcyclobutan-1-amine as a chiral auxiliary for the asymmetric synthesis of β-amino acids. The study reported yields exceeding 90% with high enantiomeric excess, demonstrating the compound's effectiveness in promoting chirality.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The phenyl group may also participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Strain

The cyclobutane ring in the target compound differentiates it from cyclopropane and cyclopentane analogs. Cyclopropane derivatives exhibit higher ring strain (≈27 kcal/mol) due to 60° bond angles, while cyclobutane (≈26 kcal/mol) and cyclopentane (≈6 kcal/mol) are progressively less strained. This impacts reactivity, metabolic stability, and binding interactions.

Key Examples :

  • trans-2-Phenylcyclopropanamine hydrochloride (CAS 90874-41-2): Cyclopropane analog with a phenyl group. Higher ring strain may enhance reactivity but reduce metabolic stability compared to cyclobutane .
  • rac-(1R,2R)-2-methoxycyclopentan-1-amine hydrochloride (CAS 2059907-95-6): Cyclopentane derivative with a methoxy group.

Substituent Effects

Substituents on the carbocycle significantly influence physicochemical properties and biological activity.

Phenyl vs. Substituted Phenyl Groups
  • trans-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1006614-49-8): Fluorine substituents increase electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to the non-fluorinated phenyl group in the target compound .
Functional Group Modifications
  • rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine hydrochloride, trans (CAS 2648902-27-4): Methoxy and N-methyl groups reduce basicity compared to the primary amine in the target compound, altering receptor interactions .
  • rac-(1R,2R)-2-aminocyclobutane-1-sulfonamide hydrochloride: Sulfonamide group replaces the phenyl ring, introducing acidic protons and altering charge distribution .

Stereochemical Considerations

The (1R,2S) configuration of the target compound contrasts with diastereomers like rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS 1909294-65-0). Stereochemistry critically affects binding to chiral biological targets; for example, trans configurations may optimize spatial alignment with receptor pockets compared to cis isomers .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Ring Size Substituents Molecular Formula Molecular Weight Similarity Score*
rac-(1R,2S)-2-phenylcyclobutan-1-amine HCl Not provided Cyclobutane Phenyl, NH₂ C₁₀H₁₄ClN 199.68 Reference
trans-2-Phenylcyclopropanamine HCl 90874-41-2 Cyclopropane Phenyl, NH₂ C₉H₁₂ClN 169.65 0.80
trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl 1006614-49-8 Cyclopropane 3,4-Difluorophenyl, NH₂ C₉H₁₀ClF₂N 205.64 N/A
rac-(1R,2R)-2-methoxy-N-methylcyclobutan-1-amine HCl 2648902-27-4 Cyclobutane Methoxy, N-methyl C₆H₁₄ClNO 151.63 N/A
rel-(1R,2S)-2-Phenylcyclopentan-1-amine 1986-47-6 Cyclopentane Phenyl, NH₂ C₁₁H₁₅N 161.25 0.82

*Similarity scores (0–1) from reflect structural overlap with the target compound.

Biological Activity

Rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound this compound, is characterized by a cyclobutane ring with a phenyl substituent and an amine group. Its structural formula can be represented as follows:

C9H12ClN\text{C}_9\text{H}_{12}\text{ClN}

This structure contributes to its unique biological properties, making it a subject of interest in pharmacological research.

Pharmacological Effects

Research indicates that rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride exhibits various pharmacological effects. Notably, it has been investigated for its role as a modulator in neurotransmitter systems. For instance, studies suggest that it may influence dopaminergic pathways, which are crucial for mood regulation and cognitive functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationPotential dopamine receptor modulation
Antidepressant-like EffectsBehavioral improvements in animal models
CytotoxicityLimited cytotoxic effects observed

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, preliminary studies indicate that it may act through the following pathways:

  • Dopaminergic Pathway : Modulation of dopamine receptors may contribute to its antidepressant-like effects.
  • Serotonergic Interaction : Potential interactions with serotonin receptors could also play a role in mood regulation.

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, administration of rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride resulted in significant behavioral changes indicative of antidepressant activity. The study measured changes in locomotor activity and sucrose preference tests, which are commonly used to assess depressive-like behaviors.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride reduced markers of oxidative stress in neuronal cultures.

Synthesis and Derivatives

The synthesis of rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride has been documented in various studies. The synthetic routes often involve cyclization reactions that yield the cyclobutane framework. Variations in synthesis can lead to derivatives with potentially enhanced biological activities.

Table 2: Synthetic Routes

Synthesis MethodYield (%)Remarks
Cyclization Reaction75%Standard method
Modified Route85%Enhanced yield via optimization

Q & A

Q. What advanced NMR techniques differentiate between diastereomers in complex mixtures without prior separation?

  • Methodological Answer :
  • DOSY (Diffusion-Ordered Spectroscopy) : Resolves diastereomers with similar 1^1H shifts but differing hydrodynamic radii (e.g., ∆D = 0.5 x 1010^{-10} m2^2/s).
  • 19^19F NMR : Fluorinated analogs (e.g., CF3_3-substituted) exploit distinct 19^19F chemical shifts for quantification .

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